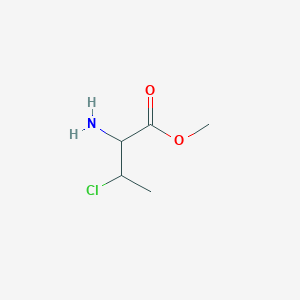
Methyl 2-amino-3-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-chlorobutanoate is a chemical compound with the molecular formula C5H10ClNO2. It is a derivative of butanoic acid, featuring an amino group at the second position and a chlorine atom at the third position.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-chlorobutanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-chlorobutyric acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst such as sulfuric acid to facilitate esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Methyl 2-amino-3-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The ester group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-amino-3-hydroxybutanoate.
Oxidation: 2-amino-3-chlorobutanone.
Reduction: 2-amino-3-chlorobutanol.
科学的研究の応用
Methyl 2-amino-3-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of methyl 2-amino-3-chlorobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-3-hydroxybutanoate
- Methyl 2-amino-3-chloropropanoate
- Ethyl 2-amino-3-chlorobutanoate
Uniqueness
Methyl 2-amino-3-chlorobutanoate is unique due to the presence of both an amino group and a chlorine atom on the butanoate backbone. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
特性
CAS番号 |
100606-82-4 |
|---|---|
分子式 |
C5H10ClNO2 |
分子量 |
151.59 g/mol |
IUPAC名 |
methyl 2-amino-3-chlorobutanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-3(6)4(7)5(8)9-2/h3-4H,7H2,1-2H3 |
InChIキー |
RLSIAHTWMIICMW-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)OC)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
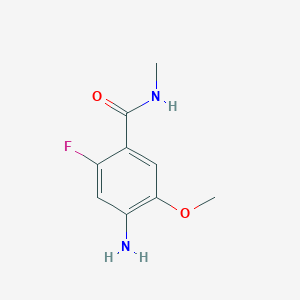
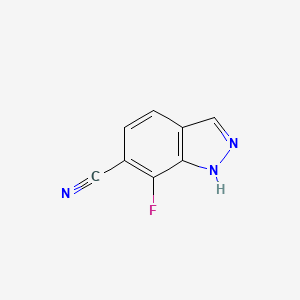

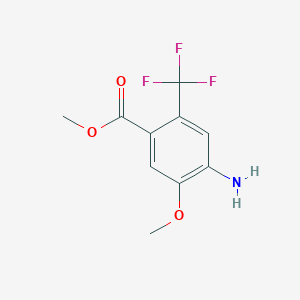

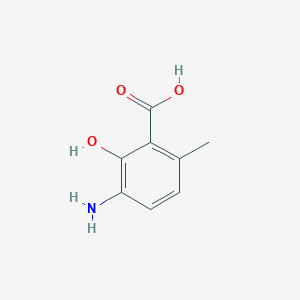
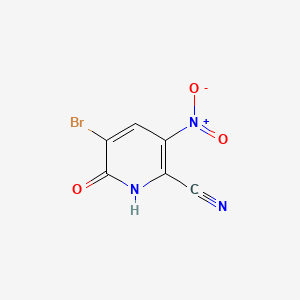
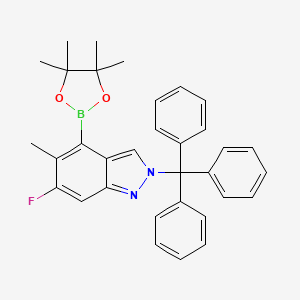
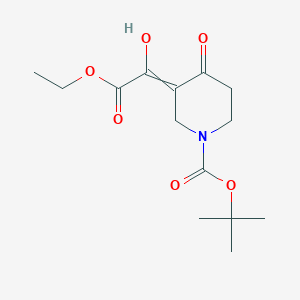
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
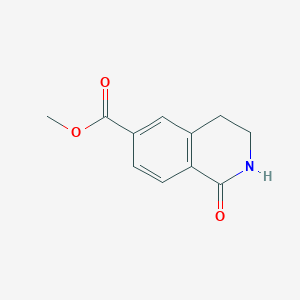
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

